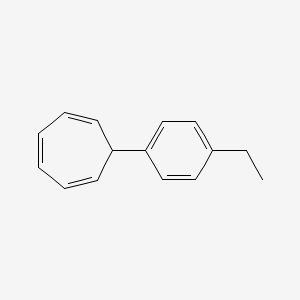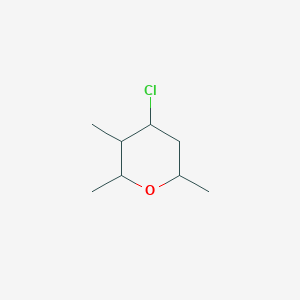![molecular formula C14H17F3O2Si B14401824 Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane CAS No. 88462-67-3](/img/structure/B14401824.png)
Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane is an organosilicon compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenoxy group, which is further connected to a but-3-yn-2-yl group, all linked to a trimethylsilane moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making this compound valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)phenol with propargyl bromide to form 1-[3-(trifluoromethyl)phenoxy]but-3-yne. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield simpler silane derivatives.
Substitution: The trifluoromethyl and phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of trifluoromethylphenol derivatives.
Reduction: Production of simpler silane compounds.
Substitution: Generation of various substituted phenoxy and trifluoromethyl derivatives.
科学的研究の応用
Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl groups into molecules.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its role in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.
作用機序
The mechanism of action of Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by stabilizing intermediates and transition states. The molecular targets and pathways involved depend on the specific reactions and applications, often involving interactions with carbonyl groups, halides, and other reactive sites.
類似化合物との比較
Similar Compounds
Tetramethylsilane: A simpler silane compound used as a reference standard in NMR spectroscopy.
Trimethylsilyl Chloride: A common reagent for silylation reactions in organic synthesis.
Uniqueness
Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane is unique due to its combination of trifluoromethyl, phenoxy, and but-3-yn-2-yl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns.
特性
CAS番号 |
88462-67-3 |
|---|---|
分子式 |
C14H17F3O2Si |
分子量 |
302.36 g/mol |
IUPAC名 |
trimethyl-[1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yloxy]silane |
InChI |
InChI=1S/C14H17F3O2Si/c1-5-12(19-20(2,3)4)10-18-13-8-6-7-11(9-13)14(15,16)17/h1,6-9,12H,10H2,2-4H3 |
InChIキー |
FETCHZUSOSNKNY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(COC1=CC=CC(=C1)C(F)(F)F)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


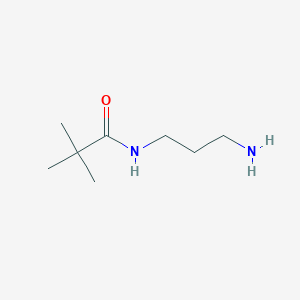
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14401756.png)
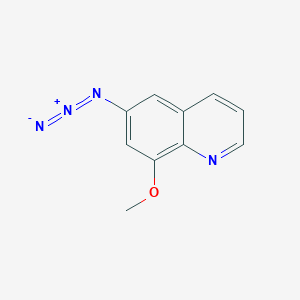
![{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene](/img/structure/B14401782.png)
![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)
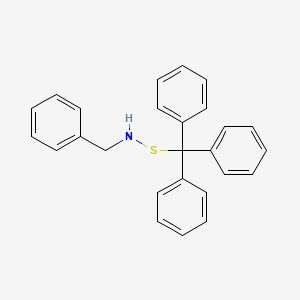
![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)


![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)
